molecular formula C20H27N3O3S B2712445 N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 1448135-56-5

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No.: B2712445
CAS No.: 1448135-56-5
M. Wt: 389.51
InChI Key: KRINZWFAJSRKPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H27N3O3S and its molecular weight is 389.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3S/c1-14-7-10-19(26-2)20(11-14)27(24,25)21-13-16-12-18(15-8-9-15)23(22-16)17-5-3-4-6-17/h7,10-12,15,17,21H,3-6,8-9,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRINZWFAJSRKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC2=NN(C(=C2)C3CC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its distinctive molecular structure, which includes:

  • Cyclopentyl and Cyclopropyl Groups : These cyclic structures contribute to the compound's steric properties and may influence its interaction with biological targets.
  • Pyrazole Moiety : Known for its pharmacological significance, the pyrazole ring is associated with various biological activities.
  • Sulfonamide Group : This functional group enhances the compound's potential for biological activity, particularly in anti-inflammatory pathways.

The molecular formula is C18H24N4O3SC_{18}H_{24}N_{4}O_{3}S with a molecular weight of approximately 389.5 g/mol.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties:

  • Edema Reduction : The compound has been shown to decrease edema in experimental models, suggesting its potential as an anti-inflammatory agent.
  • Leukocyte Migration Inhibition : Studies demonstrate that this compound can inhibit the migration of leukocytes to sites of inflammation, which is crucial for controlling inflammatory responses.

Cytokine Modulation

The compound's biological activity extends to cytokine modulation:

  • Downregulation of Proinflammatory Cytokines : It reduces levels of key proinflammatory cytokines such as IL-6 and TNF-α, which play critical roles in inflammatory processes.

NF-kB Inhibition

One of the mechanisms through which this compound exerts its anti-inflammatory effects is by inhibiting the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB):

  • Mechanism of Action : By suppressing NF-kB activation, the compound prevents the transcription of genes involved in inflammation, thereby mitigating inflammatory responses.

Case Studies and Research Findings

Several studies have investigated the biological activity and therapeutic potential of this compound:

  • In Vivo Studies : Animal models have demonstrated significant reductions in inflammation markers following treatment with this compound. For example, a study reported decreased paw swelling in rats subjected to carrageenan-induced inflammation.
  • Molecular Docking Studies : Computational studies suggest that this compound interacts favorably with targets involved in inflammatory pathways, indicating a promising profile for further development .

Comparative Analysis

CompoundAnti-inflammatory ActivityCytokine ModulationNF-kB Inhibition
N-(Cyclopentyl-Cyclopropyl Pyrazole)Significant reduction in edemaDownregulates IL-6, TNF-αYes
Celecoxib (a known COX inhibitor)EffectiveYesPartially
Other Pyrazole DerivativesVariableSome downregulation observedLimited

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide exhibits notable anti-inflammatory effects:

  • Reduction of Inflammation : The compound has been shown to decrease edema and leukocyte migration in experimental models, suggesting its potential as an anti-inflammatory agent .
  • Cytokine Modulation : It downregulates pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical mediators in inflammatory responses .
  • Inhibition of NF-κB Activation : The compound suppresses NF-κB activation, a key transcription factor involved in inflammation .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions that focus on forming the pyrazole ring and attaching the sulfonamide group. Understanding the SAR is vital for optimizing its biological activity:

  • Functional Group Variations : Altering substituents on the pyrazole ring or the benzenesulfonamide can lead to variations in potency and selectivity against specific biological targets.
  • Molecular Docking Studies : Computational approaches like molecular docking can help identify potential binding sites on target proteins, guiding further modifications to enhance efficacy .

Case Study 1: Anti-inflammatory Efficacy

A study demonstrated that this compound significantly reduced inflammation in a murine model of arthritis. The results indicated a marked decrease in joint swelling and pain scores compared to control groups .

Case Study 2: Structural Optimization

Research involving a series of sulfonamide-containing pyrazole derivatives highlighted the importance of structural modifications. Compounds with specific substitutions showed enhanced COX-2 inhibition, suggesting that similar modifications could be explored for this compound to improve its therapeutic profile .

Q & A

Q. What are the optimal synthetic routes for preparing N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)-2-methoxy-5-methylbenzenesulfonamide, and how can reaction yields be improved?

Answer: The synthesis typically involves multi-step reactions:

Pyrazole Core Formation : Cyclopentyl and cyclopropyl groups are introduced via cyclocondensation of hydrazines with β-keto esters or nitriles under acidic conditions (e.g., HCl/EtOH) .

Sulfonamide Coupling : The benzenesulfonamide moiety is attached using sulfonyl chloride derivatives in dry pyridine at room temperature, with yields dependent on stoichiometric ratios (e.g., 1.1:1 sulfonyl chloride to pyrazole intermediate) .

Purification : Flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .

Q. Key Optimization Strategies :

  • Use microwave-assisted synthesis to reduce reaction times for cyclopropane ring formation.
  • Protecting Groups : Temporarily protect the pyrazole NH with tert-butoxycarbonyl (Boc) to prevent side reactions during sulfonylation .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?

Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substituent positions (e.g., cyclopentyl CH2_2 signals at δ 1.5–2.0 ppm, sulfonamide SO2_2NH at δ 7.3–7.5 ppm) .
  • HPLC-MS : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) coupled with ESI-MS detects impurities (e.g., dealkylated byproducts) and validates molecular weight .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the pyrazole and cyclopropane rings .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of cyclopentyl/cyclopropyl substituents on biological activity?

Answer: Methodology :

Analog Synthesis : Replace cyclopentyl with cyclohexyl or adamantyl groups and cyclopropyl with vinyl or tert-butyl groups .

Biological Assays :

  • Enzyme Inhibition : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays .
  • Cellular Uptake : Measure intracellular concentrations via LC-MS/MS in cell lysates .

Data Analysis :

  • QSAR Modeling : Use Gaussian-based DFT calculations to correlate substituent electronegativity/steric bulk with IC50_{50} values .

Example Finding :
Cyclopropyl’s ring strain enhances binding affinity to hydrophobic enzyme pockets, while bulkier cyclopentyl reduces solubility (Table 1) .

Q. Table 1. Substituent Effects on Solubility and Activity

SubstituentLogPSolubility (µg/mL)IC50_{50} (nM)
Cyclopropyl3.212.545
Cyclopentyl4.15.8120
Adamantyl5.31.2320

Q. How should researchers address contradictory data regarding the compound’s solubility and stability in biological assays?

Answer: Contradiction Analysis :

  • Solubility Discrepancies : DMSO stock solutions may precipitate in aqueous buffers. Use co-solvents (e.g., 10% PEG-400) or nanoformulation to stabilize colloidal dispersions .
  • Stability Issues : Degradation at pH >7.0 occurs via sulfonamide hydrolysis. Validate assay conditions with LC-MS stability profiling (e.g., 24-hour incubation in PBS at 37°C) .

Q. Methodological Adjustments :

  • Buffer Optimization : Use citrate buffers (pH 5.0–6.0) to minimize hydrolysis.
  • Control Experiments : Include stability controls (e.g., heat-inactivated enzymes) to distinguish compound degradation from enzymatic activity .

Q. What computational strategies are effective for predicting binding modes with target proteins?

Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures (PDB: 3QAK) to model interactions between the sulfonamide group and catalytic lysine residues .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational flexibility of the cyclopropane ring in binding pockets .
  • Free Energy Calculations : Compute binding affinities via MM-PBSA, highlighting van der Waals contributions from cyclopentyl groups .

Q. How can crystallography challenges (e.g., polymorphism) be mitigated during solid-state characterization?

Answer:

  • Polymorph Screening : Use solvent-drop grinding with 10 solvents (e.g., ethanol, acetonitrile) to isolate stable crystalline forms .
  • Data Collection : Perform low-temperature (100 K) X-ray diffraction to reduce thermal motion artifacts.
  • Hirshfeld Analysis : Map intermolecular interactions (e.g., C–H···O sulfonamide contacts) to rationalize packing motifs .

Q. What strategies validate the compound’s metabolic stability in preclinical models?

Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via UPLC-QTOF .
  • Metabolite ID : Use HR-MS/MS to detect hydroxylation at the cyclopropane ring or O-demethylation of the methoxy group .
  • In Vivo PK : Administer IV/PO doses in rodents; calculate bioavailability using non-compartmental analysis (WinNonlin) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.